2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid
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Overview
Description
2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid is a fluorinated pyridine derivative. Fluorinated pyridines are known for their unique chemical properties, which include reduced basicity and reactivity compared to their chlorinated and brominated counterparts . The presence of a fluorine atom in the aromatic ring imparts interesting physical, chemical, and biological properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid typically involves nucleophilic substitution reactions. Pyridines containing leaving groups such as halides, amines, or sulfonates in position 2 are often used as starting materials . Common nucleophiles include fluorides of alkaline metals, hydrofluoric acid, tetrabutylammonium fluoride, and fluoroboric acid . The reaction conditions usually involve basic conditions to facilitate the nucleophilic substitution.
Industrial Production Methods
Industrial production methods for fluorinated pyridines often involve large-scale nucleophilic substitution reactions using efficient fluorinating reagents and reliable fluorination technology . The high availability of fluorinated synthetic blocks and the accumulation of advanced knowledge in fluorine chemistry have accelerated developments in this field .
Chemical Reactions Analysis
Types of Reactions
2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out to modify the functional groups present in the compound.
Substitution: Nucleophilic substitution reactions are common, where the fluorine atom can be replaced by other nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles such as fluorides, amines, and sulfonates . The reaction conditions vary depending on the desired transformation but often involve basic or acidic conditions to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution reactions can yield a variety of substituted pyridine derivatives .
Scientific Research Applications
2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid involves its interaction with molecular targets and pathways in biological systems. The presence of the fluorine atom in the aromatic ring enhances the compound’s ability to interact with specific biomolecules, leading to its biological effects . The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-(2-Fluoropyridin-3-yl)-2-methylpropanoic acid include other fluorinated pyridines such as 2-fluoropyridine-3-boronic acid and 2-cyano-3-fluoropyridine .
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern and the presence of the fluorine atom in the aromatic ring. This imparts unique physical, chemical, and biological properties to the compound, making it valuable for various scientific research applications .
Properties
IUPAC Name |
2-(2-fluoropyridin-3-yl)-2-methylpropanoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H10FNO2/c1-9(2,8(12)13)6-4-3-5-11-7(6)10/h3-5H,1-2H3,(H,12,13) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RXMBYKPRHKAFAR-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1=C(N=CC=C1)F)C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H10FNO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
183.18 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2228303-49-7 |
Source
|
Record name | 2-(2-fluoropyridin-3-yl)-2-methylpropanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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